molecular formula C20H24O2 B1329472 4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol CAS No. 2362-14-3

4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol

Cat. No.: B1329472
CAS No.: 2362-14-3
M. Wt: 296.4 g/mol
InChI Key: SVOBELCYOCEECO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Phenol, 4,4’-cyclohexylidenebis[2-methyl-] plays a significant role in biochemical reactions due to its phenolic structure. It can interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes participate .

Cellular Effects

Phenol, 4,4’-cyclohexylidenebis[2-methyl-] has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level results in significant changes in cellular function and metabolism. High doses of this compound have been associated with oxidative stress, inflammation, and cellular damage in animal studies .

Metabolic Pathways

Phenol, 4,4’-cyclohexylidenebis[2-methyl-] is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of metabolites in the cell. The compound can also influence the activity of other enzymes and cofactors involved in metabolic processes, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, Phenol, 4,4’-cyclohexylidenebis[2-methyl-] is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas, influencing its biological activity .

Subcellular Localization

The subcellular localization of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Comparison with Similar Compounds

Phenol, 4,4’-cyclohexylidenebis[2-methyl-] can be compared with other bisphenol compounds, such as:

    Bisphenol A (BPA): BPA has two phenol groups connected by a propane bridge.

    Bisphenol F (BPF): BPF has two phenol groups connected by a methylene bridge.

The uniqueness of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] lies in its cyclohexylidene bridge, which imparts different physical and chemical properties compared to other bisphenols .

Properties

IUPAC Name

4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-14-12-16(6-8-18(14)21)20(10-4-3-5-11-20)17-7-9-19(22)15(2)13-17/h6-9,12-13,21-22H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOBELCYOCEECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074954
Record name Phenol, 4,4'-cyclohexylidenebis[2-methyl-
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4,4'-cyclohexylidenebis[2-methyl-
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CAS No.

2362-14-3
Record name 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane
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Record name Phenol, 4,4'-cyclohexylidenebis(2-methyl-
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Record name 2362-14-3
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Record name Phenol, 4,4'-cyclohexylidenebis[2-methyl-
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Record name Phenol, 4,4'-cyclohexylidenebis[2-methyl-
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Record name 4,4'-cyclohexylidenedi-o-cresol
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Synthesis routes and methods

Procedure details

The preparation of the above cyclohexane was accomplished by repeating the procedure of Example I with the exception that o-cresol was employed in place of phenol. In addition, the preparation was affected in a 250-milliliter 3-necked round-bottomed flask with 0.2 mole of cyclohexanone, and without 1,2-dichloroethane as a solvent. Additionally, 108 grams of o-cresol, 22 grams of chlorotrimethyl silane, and 0.1 gram of butanethiol were employed. The reaction mixture was worked up by filtering it hot after the reaction, followed by slurrying up the filter cake in methylene chloride, filtering and washing several times with methylene chloride. There was obtained the cyclohexane product in a 76 percent yield after drying in vacuo at 80° C. for 12 hours, which product had a melting point of 190° to 191° C.
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Customer
Q & A

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